Xylazine
Overview
Description
Xylazine is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . It is sold under many trade names worldwide, most notably the Bayer brand name Rompun, as well as Anased, Sedazine, and Chanazine . Xylazine is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . In veterinary anesthesia, it is often used in combination with ketamine .
Synthesis Analysis
Xylazine was prepared by a synthesis that comprised the following steps: To a solution of 2,6-dimethylaniline in tetrahydrofuran was added acetic anhydride dropwise over a period .
Molecular Structure Analysis
The anaesthetic compound Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The main xylazine biotransformation pathway is most likely thiazine ring break down and the main product is most likely 2,6-dimethylaniline (DMA) .
Physical And Chemical Properties Analysis
The various electro physical and chemical properties of Xylazine were revealed using Density Functional Theory at B3LYP/6–311+G (d, p) level .
Scientific Research Applications
Veterinary Medicine
- Summary of Application : Xylazine is an alpha-2 receptor agonist used in veterinary medicine for its sedative and muscle-relaxant effects .
- Methods of Application : It is administered to animals to induce sedation, muscle relaxation, and analgesia .
- Results or Outcomes : The drug has been effective in its use in veterinary medicine, providing the desired effects of sedation and muscle relaxation .
Research in Public Health
- Summary of Application : Xylazine has been studied for its increasing use in combination with other drugs such as fentanyl, posing a growing threat to human health .
- Methods of Application : The drug is often consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection .
- Results or Outcomes : People who use xylazine may develop physiological dependence, have symptoms consistent with a xylazine-related substance use disorder, and have severe withdrawal symptoms after abrupt discontinuation .
Forensic Toxicology
- Summary of Application : Xylazine has been reported in forensic toxicology casework since the 1980s .
- Methods of Application : It is used as an adulterant in heroin and illicit fentanyl .
- Results or Outcomes : The prevalence and concentrations of xylazine in driving under the influence of drugs (DUID) and medico-legal death investigation (MDI) cases was investigated .
Anesthesia in Veterinary Medicine
- Summary of Application : Xylazine is commonly used in veterinary medicine for its anesthetic properties . It is often used in combination with other drugs such as ketamine .
- Methods of Application : Xylazine is administered to animals before surgery to induce anesthesia .
- Results or Outcomes : The use of Xylazine in combination with other drugs has been effective in inducing anesthesia in animals, allowing for safe and painless surgical procedures .
Emetic in Cats
- Summary of Application : Veterinarians use Xylazine as an emetic, especially in cats .
- Methods of Application : When a cat ingests a potentially harmful substance, Xylazine can be administered to induce vomiting and expel the substance from the cat’s body .
- Results or Outcomes : The use of Xylazine as an emetic in cats has been effective in preventing the absorption of harmful substances, thereby reducing the risk of poisoning .
Treatment of Tetanus
- Summary of Application : Xylazine is frequently used in the treatment of tetanus .
- Methods of Application : Xylazine is administered to animals suffering from tetanus to provide muscle relaxation and sedation .
- Results or Outcomes : The use of Xylazine in the treatment of tetanus has been effective in reducing muscle stiffness and spasms associated with the disease .
Antihypertensive Agent
- Summary of Application : Xylazine was discovered as an antihypertensive agent in 1962 . It was initially studied for use in humans as an antihypertensive agent .
- Methods of Application : As an antihypertensive agent, it would have been administered to patients suffering from high blood pressure .
Illicit Drug Use
- Summary of Application : Xylazine has become a commonly abused street drug in the United States where it is known by the street name “tranq”, particularly in Puerto Rico . It is often mixed with heroin, fentanyl and other opioids that are taken illegally .
- Methods of Application : It can be consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection .
- Results or Outcomes : The drug’s reported duration of effect is longer than that of fentanyl; adulteration of fentanyl with xylazine probably enhances the euphoria and analgesia induced by fentanyl and reduces the frequency of injections .
Adulterant in Illicit Drugs
Safety And Hazards
Xylazine is not safe for use in humans and may result in serious and life-threatening side effects that appear to be similar to those commonly associated with opioid use . It can cause drowsiness, amnesia, serious skin wounds and can also slow breathing, heart rate, and blood pressure to dangerously low levels .
Future Directions
The Biden Administration deemed xylazine-laced fentanyl an “emerging threat” in April and asked Congress for $11 million to combat it . Addressing the harms of xylazine requires interdisciplinary participation, investment in community-based harm reduction strategies, and improved drug supply surveillance .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICBUSOMSTKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23076-35-9 (mono-hydrochloride) | |
Record name | Xylazine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3040643 | |
Record name | Xylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xylazine | |
CAS RN |
7361-61-7 | |
Record name | Xylazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7361-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylazine [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | xylazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xylazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KFG9TP5V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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